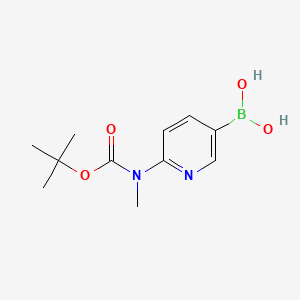

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

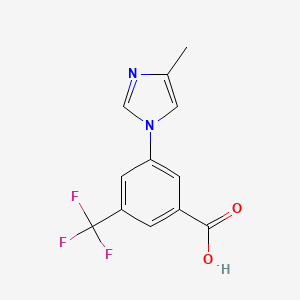

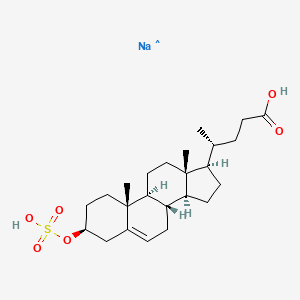

“(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C8H12BNO3 . It has an average mass of 180.997 Da and a monoisotopic mass of 181.091019 Da . This compound is also known as 5-(2-hydroxypropan-2-yl)pyridine-3-boronic acid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted at the 3-position with a boronic acid group and at the 5-position with a 2-hydroxypropan-2-yl group . The InChI string of the compound is InChI=1S/C8H12BNO3/c1-8(2,11)6-3-4-7(9(12)13)10-5-6/h3-5,11-13H,1-2H3 . The canonical SMILES representation is B(C1=NC=C(C=C1)C(C)(C)O)(O)O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 181.00 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 181.0910234 g/mol and its monoisotopic mass is 181.0910234 g/mol . The topological polar surface area is 73.6 Ų . The compound has a heavy atom count of 13 .

Scientific Research Applications

Synthesis and Catalysis

(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is utilized in the synthesis of novel halopyridinylboronic acids and esters, which are crucial for Suzuki cross-coupling, a pivotal reaction in the production of new pyridine libraries. This process involves a halogen-metal exchange and subsequent quenching with triisopropylborate to yield boronic acids or esters (Bouillon et al., 2003).

Boronic Acid Catalysis

Boronic acids, including derivatives like this compound, play a significant role in catalysis, especially in organic reactions and molecular recognition. Their ability to form reversible covalent bonds with hydroxy groups allows for various activation modes in organic reactions, including electrophilic and nucleophilic activations (Hall, 2019).

Photophysical Studies

Studies on boronic acids like this compound have also delved into their luminescent properties. They have been utilized in synthesizing boron complexes exhibiting bright luminescence in both solution and solid states. This application is significant for the development of electroluminescent devices (Zhang et al., 2006).

Self-Assembly and Amphiphilic Properties

In the field of material science, boronic acids like this compound demonstrate intriguing self-assembly properties. They have been used to study the aggregation behavior of boronic acid-based amphiphiles, which are key in understanding the interaction dynamics in buffer solutions and potential applications in drug delivery systems (Maiti et al., 2013).

Mechanism of Action

Target of Action

The primary target of (5-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is the palladium catalyst used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, is a key biochemical pathway. This reaction enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction include the formation of new linear poly (phenylpyridyl) chains and many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Pharmacokinetics

The compound’s stability and reactivity in suzuki–miyaura coupling reactions suggest it may have favorable bioavailability .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, including new linear poly (phenylpyridyl) chains , and many highly significant therapeutic enzymatic and kinase inhibitors and receptor antagonists .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a palladium catalyst . The compound is generally stable and environmentally benign, making it suitable for use in a variety of conditions . .

Properties

IUPAC Name |

[5-(2-hydroxypropan-2-yl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-8(2,11)6-3-7(9(12)13)5-10-4-6/h3-5,11-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDBBBJVJPPVCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C(C)(C)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717196 |

Source

|

| Record name | [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-56-8 |

Source

|

| Record name | B-[5-(1-Hydroxy-1-methylethyl)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(2-Hydroxypropan-2-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)

![Ethyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B580750.png)

![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)

![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)